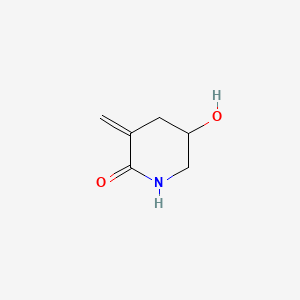
5-Hydroxy-3-methylidenepiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-3-methylidenepiperidin-2-one is a heterocyclic organic compound that belongs to the piperidinone family This compound is characterized by a piperidine ring with a hydroxyl group at the 5-position and a methylene group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-methylidenepiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylidenepiperidin-2-one with a hydroxylating agent. This reaction can be catalyzed by acids or bases, depending on the desired reaction pathway. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as metal complexes, can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-3-methylidenepiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methylene group can be reduced to form a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 5-oxo-3-methylidenepiperidin-2-one.
Reduction: Formation of 5-hydroxy-3-methylpiperidin-2-one.
Substitution: Formation of 5-chloro-3-methylidenepiperidin-2-one or 5-alkyl-3-methylidenepiperidin-2-one.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-3-methylidenepiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It can be used in the production of polymers and other advanced materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-3-methylidenepiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the methylene group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylidenepiperidin-2-one: Lacks the hydroxyl group at the 5-position.
5-Hydroxy-2-piperidinone: Lacks the methylene group at the 3-position.
5-Hydroxy-3-methylpiperidin-2-one: The methylene group is reduced to a methyl group.
Uniqueness
5-Hydroxy-3-methylidenepiperidin-2-one is unique due to the presence of both the hydroxyl and methylene groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C6H9NO2 |
|---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
5-hydroxy-3-methylidenepiperidin-2-one |
InChI |
InChI=1S/C6H9NO2/c1-4-2-5(8)3-7-6(4)9/h5,8H,1-3H2,(H,7,9) |
InChI-Schlüssel |
BUJHCHYHMGFGMY-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC(CNC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13482167.png)
![[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride](/img/structure/B13482179.png)
![1-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13482186.png)
![3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid](/img/structure/B13482191.png)
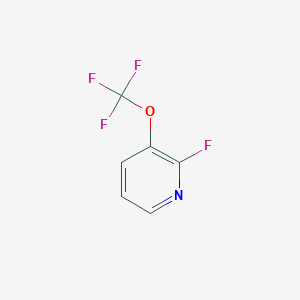
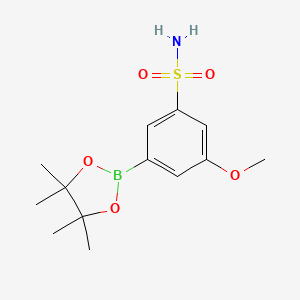
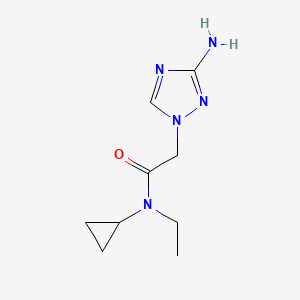
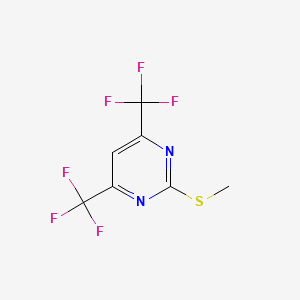

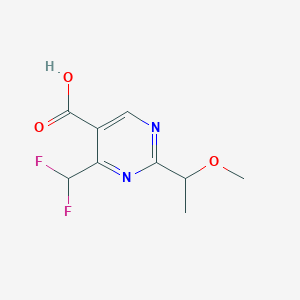
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)
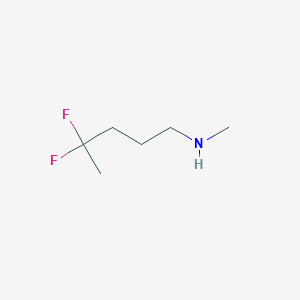

![Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one](/img/structure/B13482245.png)
